molecular formula C20H21FN2O7S2 B2793192 dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886942-48-9

dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2793192
CAS No.: 886942-48-9
M. Wt: 484.51
InChI Key: SOHWRUWCPDKXSW-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a 1,3-dioxolane-like system. Key structural elements include:

  • Dimethyl dicarboxylate esters at positions 3 and 6, influencing solubility and metabolic stability.

Properties

IUPAC Name

dimethyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O7S2/c1-29-19(25)17-14-7-9-23(20(26)30-2)11-15(14)31-18(17)22-16(24)8-10-32(27,28)13-5-3-12(21)4-6-13/h3-6H,7-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHWRUWCPDKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs from the literature. Below is a detailed comparison:

Core Heterocyclic Scaffolds
Compound Core Structure Key Features
Target Compound Thieno[2,3-c]pyridine Aromatic, sulfur-containing heterocycle; fused ring system enhances rigidity.
Dimethyl 1,3-dioxolane derivatives 1,3-Dioxolane Oxygen-rich, non-aromatic; flexible ring system.
Diethyl imidazopyridine derivatives Imidazo[1,2-a]pyridine Nitrogen-rich aromatic core; potential hydrogen-bonding sites.

Analysis :

  • Imidazopyridine derivatives (e.g., compound 2c ) exhibit nitrogen-mediated polarity, which may enhance solubility but reduce membrane permeability compared to sulfur-containing thienopyridines.
Substituent Effects
Compound Substituents Functional Impact
Target Compound 4-Fluorophenyl sulfonyl propanamido Enhanced lipophilicity (fluorine), sulfonamide bioactivity, and metabolic stability.
Compound 7 (1,3-dioxolane) 2-Hydroxyphenyl Polar hydroxyl group; may improve water solubility but reduce cell permeability.
Compound 2c (imidazopyridine) 4-Bromophenyl, benzyl, cyano Electron-withdrawing groups (bromo, cyano) increase electrophilicity and reactivity.

Analysis :

  • The 4-fluorophenyl sulfonyl group in the target compound likely enhances bioavailability and resistance to oxidative metabolism compared to hydroxylated analogs .
  • Bromophenyl/cyano groups in compound 2c could promote covalent interactions with biological targets, but may also increase toxicity risks.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) Spectral Features (NMR/IR)
Target Compound Not reported Moderate (lipophilic esters) Expected aromatic C-H stretches (IR), δ 7–8 ppm (1H NMR)
Compound 7 94–95 High (polar hydroxyl) IR: 3334 cm⁻¹ (OH); 1H NMR: δ 6.03 (dioxolane protons)
Compound 2c 223–225 Low (bulky substituents) 1H NMR: δ 7.5–8.2 ppm (aromatic Br/C≡N environments)

Analysis :

  • The target compound’s dimethyl esters balance lipophilicity and solubility better than diethyl analogs (e.g., compound 2c ), which have higher melting points due to bulky substituents.
  • Hydroxyl groups in compound 7 correlate with lower melting points and improved aqueous solubility.

Inference :

  • The target compound’s sulfonamide group may confer enhanced binding to bacterial enzymes (e.g., dihydropteroate synthase), while the fluorophenyl group could improve pharmacokinetics over non-halogenated analogs.

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